4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-13-9-10-18(29-3)17(11-13)25-22(28)16-12-24-21-19(20(16)23)14(2)26-27(21)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGSWBRRHFPYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has attracted considerable attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 343.81 g/mol. The structure features a pyrazolo ring fused to a pyridine ring, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. A notable study utilized an MTT assay to evaluate the cytotoxicity of similar derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) . The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity . Pyrazolo derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation. For example, studies indicate that certain pyrazolo compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and carcinogenesis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : By activating apoptotic pathways in cancer cells.
- Enzyme Inhibition : Targeting specific enzymes that are overexpressed in tumors.
- Cell Cycle Arrest : Interfering with the cell cycle progression, thus preventing tumor growth.
Case Studies
Several case studies have demonstrated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- A study conducted on a series of pyrazolo derivatives showed promising results in reducing tumor size in xenograft models of breast cancer .
- Another investigation highlighted the ability of these compounds to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro and cyano groups (3a–3d) lower electron density, increasing stability and resistance to oxidative metabolism. The target compound’s methoxy group (electron-donating) may improve solubility but reduce metabolic stability . Polarity: The acetamidosulfonyl group in CAS 899953-03-8 introduces higher polarity than the target’s methoxy/methyl substituents, likely improving aqueous solubility but reducing membrane permeability .
Table 2: Spectral and Analytical Comparisons
Insights:
- Synthetic Yields : Pyrazole derivatives (3a–3d) show moderate yields (62–71%), suggesting feasible scalability for the target compound via similar coupling strategies .
- Melting Points : Higher melting points in halogenated analogs (e.g., 3d: 181–183°C) correlate with increased crystallinity due to strong intermolecular interactions (halogen bonding) .
Functional and Application-Based Comparisons
- Agrochemical Potential: Pyrazole carboxamides like furametpyr () are established pesticides, implying that the target compound’s pyrazolo[3,4-b]pyridine core and substituents may confer herbicidal or fungicidal activity .
- Drug Discovery : The acetamidosulfonyl group in CAS 899953-03-8 is a common pharmacophore in kinase inhibitors, suggesting the target compound could be optimized for similar therapeutic targets .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Chlorination | POCl₃, DMF, 80°C | 85 | |
| 2 | Amide coupling | EDC/HOBt, DCM, RT | 72 | |
| 3 | Cyclization | K₂CO₃, DMF, 100°C | 68 |
Q. Table 2: Computational Parameters (DFT)
| Property | B3LYP/6-311++G(d,p) | CAM-B3LYP/6-311++G(d,p) |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.12 | 4.35 |
| Dipole moment (Debye) | 5.67 | 5.89 |
| Polarizability (ų) | 312.4 | 308.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
